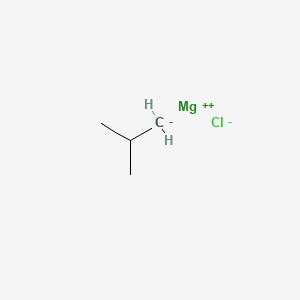![molecular formula C13H10N4O5 B13852848 3-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]phenol](/img/structure/B13852848.png)
3-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]phenol is an organic compound known for its unique chemical structure and properties It is a derivative of hydrazine and phenol, featuring a dinitrophenyl group attached to a hydrazinylidene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]phenol typically involves the reaction of 2,4-dinitrophenylhydrazine with 4-hydroxybenzaldehyde in ethanol under reflux conditions . The reaction proceeds through the formation of a Schiff base, resulting in the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
3-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted phenolic compounds. These products have diverse applications in various fields of research and industry.
科学研究应用
3-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]phenol has several scientific research applications:
作用机制
The mechanism of action of 3-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazone moiety can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, its nitro groups can undergo redox reactions, contributing to its biological activities .
相似化合物的比较
Similar Compounds
1-(2,4-Dinitrophenyl)-2-[(E)-2,4,5-trimethoxy-benzylidene]hydrazine: This compound features a trimethoxy group instead of the phenolic hydroxyl group.
2-(2,4-Dinitrophenyl)hydrazono-4-oxothiazolidine derivatives: These compounds have a thiazolidine ring instead of the phenolic structure.
Uniqueness
3-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]phenol is unique due to its combination of a dinitrophenyl group and a phenolic hydroxyl group, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound in scientific research.
属性
IUPAC Name |
3-[[(2,4-dinitrophenyl)hydrazinylidene]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O5/c18-11-3-1-2-9(6-11)8-14-15-12-5-4-10(16(19)20)7-13(12)17(21)22/h1-8,15,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFICGVFXASYDJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
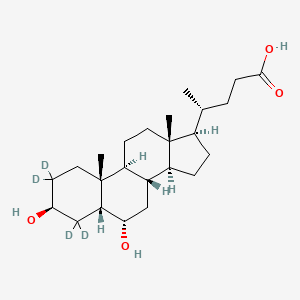
![5-Acetyl-2-[(3-methoxyphenyl)methyl]pyrazole-3-carboxamide](/img/structure/B13852775.png)
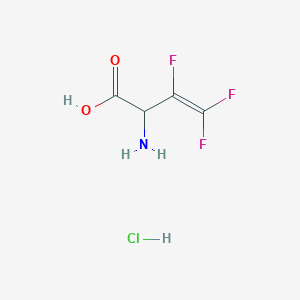
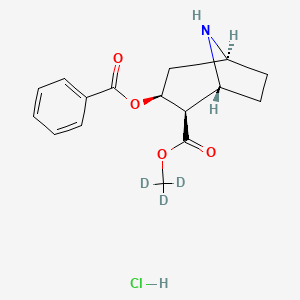
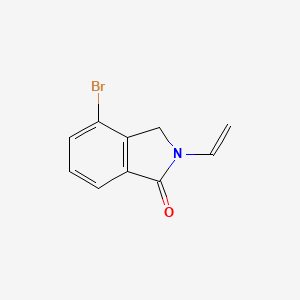
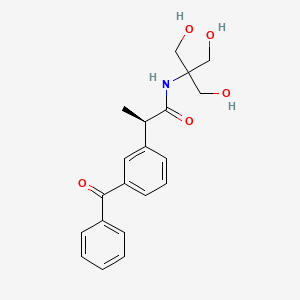
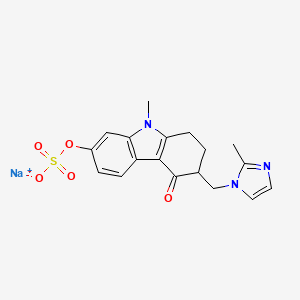
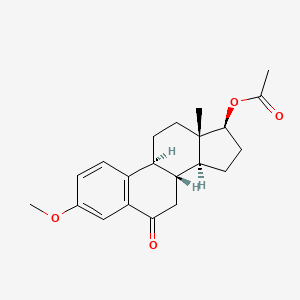
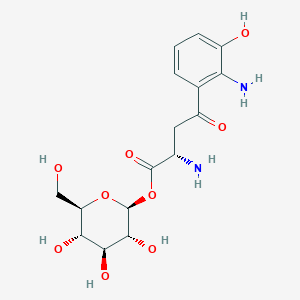
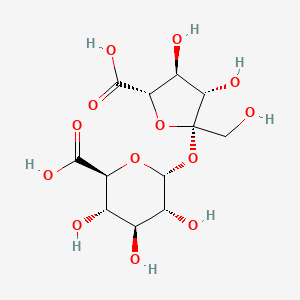
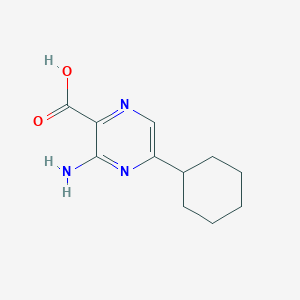

![2-Phenyl-4-(1-piperidin-4-ylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13852839.png)
